molecular formula C7H4F3NO B1321789 4-(Trifluoromethyl)nicotinaldehyde CAS No. 1083197-78-7

4-(Trifluoromethyl)nicotinaldehyde

Cat. No. B1321789
CAS RN: 1083197-78-7
M. Wt: 175.11 g/mol
InChI Key: LNHXJOJOYYLHIW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)nicotinaldehyde is a chemical compound with the CAS Number: 1083197-78-7 and a molecular weight of 175.11 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinaldehyde involves a reaction mixture that is purified by chromatography on silica gel . The desired product is obtained as a yellow oil .


Molecular Structure Analysis

The linear formula of 4-(Trifluoromethyl)nicotinaldehyde is C7H4F3NO .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, which include 4-(Trifluoromethyl)nicotinaldehyde, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)nicotinaldehyde is a liquid at room temperature . It has a molecular weight of 175.11 .

Scientific Research Applications

Chemical Education

Lastly, 4-(Trifluoromethyl)nicotinaldehyde is used in chemical education as an example of a functionalized aromatic aldehyde. It helps students understand the influence of substituents on the reactivity and properties of aromatic compounds.

Each of these applications leverages the unique chemical properties of 4-(Trifluoromethyl)nicotinaldehyde , demonstrating its versatility and importance in scientific research. The compound’s ability to influence the electronic and physical properties of molecules makes it a valuable tool across various fields of chemistry and material science .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety information for 4-(Trifluoromethyl)nicotinaldehyde includes several hazard statements: H301-H315-H317-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-(Trifluoromethyl)nicotinaldehyde, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHXJOJOYYLHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)nicotinaldehyde

Synthesis routes and methods

Procedure details

n-Butyl lithium (1.65 mL, 0.00265 mol, 1.6 M) was added to a solution of 3-bromo-4-(trifluoromethyl)pyridine (E; 0.5 g, 0.022 mol) in anhydrous tetrahydrofuran (15 mL), at −78° C. The reaction mixture was stirred for 10 min followed by the addition of dimethylformamide (0.2 mL, 0.00265). It was stirred for 30 min at same temperature. The reaction mixture was quenched with a saturated aqueous ammonium chloride solution (25 mL) and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic extracts were combined and then washed with a saturated aqueous sodium chloride solution (1×50 mL), dried over sodium sulphate and concentrated to afford 4-(trifluoromethyl)nicotinaldehyde. 1H NMR (400 MHz, DMSO-d6) δ 10.39 (s, 1H), 9.25 (s, 1H), 9.10-9.09 (d, J=4 Hz, 1H), 7.95-7.94 (d, J=4 Hz, 1H).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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